Methyl 4-caffeoylquinate
Description
Overview of Caffeoylquinic Acids within Plant Secondary Metabolites
Caffeoylquinic acids (CQAs) represent a significant and diverse class of secondary metabolites produced by a wide array of plants. acs.org These compounds are esters formed from the combination of caffeic acid and quinic acid. nih.gov As secondary metabolites, CQAs are not directly involved in the primary functions of plant growth, development, or reproduction. Instead, they play crucial roles in the plant's interaction with its environment, particularly in defense mechanisms against biotic and abiotic stresses. nih.govmdpi.com
CQAs are synthesized through the phenylpropanoid pathway, a major route in plant metabolism responsible for producing a variety of phenolic compounds. mdpi.com The biosynthesis of the CQA components, quinic acid and caffeic acid, originates in the shikimic acid pathway. nih.gov The diversity of CQAs arises from the number and position of caffeoyl groups attached to the quinic acid core, leading to monocaffeoylquinic acids (MCQAs), dicaffeoylquinic acids (DCQAs), and even more complex structures. sci-hub.se These compounds are widely distributed in the plant kingdom, found in various families such as Asteraceae, Convolvulaceae, and Rubiaceae, and are present in different plant parts including leaves, fruits, roots, and flowers. nih.govmdpi.comsci-hub.se
The scientific interest in CQAs is largely due to their broad spectrum of biological activities. Research has demonstrated that these compounds possess antioxidant, anti-inflammatory, antiviral, neuroprotective, and antibacterial properties, among others. acs.orgnih.govresearchgate.net This wide range of bioactivities has made CQAs a major focus in phytochemical and pharmacological research. acs.org
Academic Significance of Methyl 4-Caffeoylquinate
This compound, also known as 4-O-caffeoylquinic acid methyl ester, is a specific derivative within the large family of caffeoylquinic acids. nih.gov Its structure consists of a quinic acid core where the hydroxyl group at position 4 is esterified with caffeic acid, and the carboxylic acid group of the quinic acid is esterified with a methyl group. nih.govresearchgate.net This compound is recognized as a naturally occurring phytochemical, but it can also be formed as an artifact during extraction processes that utilize methanol (B129727). researchgate.netmdpi.com
The academic significance of this compound stems from its identification in various medicinal and edible plants. It has been reported in species such as Lonicera bournei, Viburnum dilatatum, Moringa oleifera, and Erigeron breviscapus. nih.govchemfaces.comresearchgate.nettmrjournals.com Its presence in plants with established traditional medicinal uses prompts further investigation into its own potential biological activities. While much of the research on biological effects has focused on the broader CQA class, specific studies are beginning to explore the properties of individual derivatives like this compound. For instance, it is investigated for its potential antioxidant properties and as a bioactive constituent in medicinal plant extracts. researchgate.netchembk.com
The identification and quantification of this compound in plant extracts are also important for the quality control and standardization of herbal products. researchgate.net Advanced analytical techniques are employed to differentiate it from its isomers, such as methyl 3-caffeoylquinate and methyl 5-caffeoylquinate, which is crucial for accurate phytochemical profiling. researchgate.netmdpi.com
Current Research Landscape and Definitional Scope
The current research landscape for this compound is largely situated within the broader context of phytochemical analysis of medicinal plants. A primary focus of recent studies is the isolation and structural elucidation of this compound from various plant sources. chemfaces.comresearchgate.net Advanced analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are pivotal in this research, allowing for the precise identification and differentiation of this compound from other structurally similar CQA derivatives. researchgate.netmdpi.com
Research is also exploring the biological activities of extracts containing this compound and, in some cases, the compound itself. researchgate.netresearchgate.net These investigations often screen for activities such as antioxidant and enzyme inhibition effects. For example, studies on Gynura divaricata have isolated and evaluated various caffeoylquinic acid derivatives, including methyl esters, for their inhibitory effects on enzymes like α-glucosidase. researchgate.net Similarly, research on Lonicera japonica (honeysuckle) has focused on isolating and identifying numerous CQAs, including methyl esters, to understand the plant's antioxidant properties. sci-hub.senih.govmdpi.com
The definitional scope of this compound is precise, referring to the specific chemical structure detailed in the table below. It is important to distinguish it from its isomers (e.g., methyl 3-caffeoylquinate and methyl 5-caffeoylquinate) and from the non-methylated parent compound, 4-caffeoylquinic acid (cryptochlorogenic acid). nih.govresearchgate.net The distinction is critical as the position of the caffeoyl group and the presence of the methyl ester can influence the compound's chemical properties and biological activity. researchgate.net A notable aspect of the research is the attention paid to its potential formation as a methodological artifact when using methanol for extraction, which complicates its identification as a genuine natural product in some cases. researchgate.netmdpi.com
Data Tables
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| IUPAC Name | methyl (3R,5R)-4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,3,5-trihydroxycyclohexane-1-carboxylate | nih.gov |
| Molecular Formula | C₁₇H₂₀O₉ | nih.gov |
| CAS Number | 123372-74-7 | nih.gov |
| Synonyms | 4-O-Caffeoylquinic acid methyl ester, Methyl 4-O-caffeoylquinate | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
methyl (3R,5R)-4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,3,5-trihydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O9/c1-25-16(23)17(24)7-12(20)15(13(21)8-17)26-14(22)5-3-9-2-4-10(18)11(19)6-9/h2-6,12-13,15,18-21,24H,7-8H2,1H3/b5-3+/t12-,13-,15?,17?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFKCIHIAHWGGL-JUEQGWKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C(C(C1)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1(C[C@H](C([C@@H](C1)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290347 | |
| Record name | 4-O-Caffeoylquinic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123372-74-7 | |
| Record name | 4-O-Caffeoylquinic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Botanical Occurrence and Chemotaxonomic Distribution of Methyl 4 Caffeoylquinate
Identification and Elucidation in Specific Plant Taxa
The identification of Methyl 4-caffeoylquinate in various plant species has been accomplished through modern analytical techniques. Methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in the isolation and structural elucidation of this compound.
Lonicera japonica Thunb.
This compound has been identified as a constituent of the flower buds of Lonicera japonica Thunb., commonly known as Japanese honeysuckle. chemfaces.combiocrick.com The presence of this and other related caffeoylquinic acid derivatives is a significant characteristic of this species, which is widely used in traditional medicine. nih.gov Research has systematically isolated and identified a range of caffeoylquinic acids from L. japonica, contributing to a deeper understanding of its chemical profile. nih.gov For instance, a study focusing on the anti-hepatitis B virus (HBV) activities of compounds from L. japonica flower buds successfully isolated and identified numerous caffeoylquinic acids, including methylated derivatives. nih.gov Another compound, 4,5-di-O-caffeoylquinic acid methyl ester, has also been isolated from this plant. nih.gov
Moringa oleifera
The leaves of Moringa oleifera have been found to contain this compound. mdpi.commdpi.comresearchgate.net In one study, seventeen compounds were isolated from the n-butanol extract of M. oleifera leaves, and their structures were identified using spectral data from NMR and MS. nih.gov Among the identified compounds were four chlorogenic acid derivatives, including this compound and methyl caffeoylquinate, which were reported for the first time from this plant. nih.gov The extraction process typically involves solvents like ethyl acetate (B1210297) and butanol. mdpi.com
| Compound | Extraction Method | Identification Method | Reference |
|---|---|---|---|
| This compound | n-butanol extraction, column chromatography | ¹H-NMR, ¹³C-NMR, MS | nih.gov |
| Caffeoylquinic acid | Ethyl acetate and butanol extraction | Not specified in abstract | mdpi.com |
| 4-O-caffeoylquinic acid | Ethyl acetate and butanol extraction | Not specified in abstract | mdpi.com |
| 5-O-caffeoylquinic acid | Ethyl acetate and butanol extraction | Not specified in abstract | mdpi.com |
| Methyl caffeoylquinate | n-butanol extraction, column chromatography | ¹H-NMR, ¹³C-NMR, MS | nih.gov |
Dendropanax dentiger
Research on the chemical constituents of Dendropanax dentiger has led to the identification of various compounds, including phenylpropanoids. While some studies have identified numerous phenolic compounds and phenylpropanoids like syringaldehyde, coniferylaldehyde, and ferulic acid, other research has specifically pointed to the presence of various caffeoylquinic acid methyl esters. asianpubs.orgchinjmap.com A recent study using affinity ultrafiltration coupled with ultra-high-performance liquid chromatography and mass spectrometry (AUF-LC-MS) identified several phenylpropanoids as potential COX-2 inhibitors from the root of Dendropanax dentiger. nih.gov Among these were 3,5-di-O-caffeoylquinic acid methyl ester and 4,5-di-O-caffeoylquinic acid methyl ester, indicating that methylated caffeoylquinic acids are part of the plant's chemical profile. nih.govdntb.gov.uaresearchgate.net Another analysis of the stems of D. dentiger also identified 3,5-di-O-caffeoylquinic acid methyl ester. chinjmap.com
Sartoria hedysaroides
Metabolomic characterization of Sartoria hedysaroides, an endemic plant of Turkey, has revealed a rich profile of phenolic compounds. dntb.gov.ua Using techniques like LC-DAD-MSn and LC-QTOF, researchers have identified and quantified phenolic acids, flavonoids, and coumarins in extracts from both the aerial parts and roots. dntb.gov.uanih.gov The analysis highlighted the presence of caffeoylquinic derivatives as significant components, which were correlated with the plant's antioxidant activity. dntb.gov.uanih.gov While the specific identification of this compound is not explicitly detailed in the abstracts, the strong correlation of antioxidant and acetylcholinesterase inhibitory activities with caffeoylquinic acids underscores their importance in this species. dntb.gov.uanih.gov
Saussurea pulchella
Saussurea pulchella, a traditional medicinal plant, has been subjected to comprehensive phytochemical analysis. mdpi.com Using UPLC-Q/TOF-MS, a study identified 149 components from an ethanol (B145695) extract of the plant. mdpi.com Among the identified compounds was this compound. mdpi.com The plant is known to contain a variety of secondary metabolites, including phenylpropanoids and flavonoids. mdpi.com Quantitative analysis has shown that polyphenols, such as chlorogenic acid and dicaffeoylquinic acids, are present in significant amounts. mdpi.com
| Compound Class | Specific Compound Example | Identification Method | Reference |
|---|---|---|---|
| Phenylpropanoids | This compound | UPLC-Q/TOF-MS | mdpi.com |
| Phenylpropanoids | Chlorogenic acid | UPLC-Q/TOF-MS | mdpi.com |
| Phenylpropanoids | 1,4-dicaffeoylquinic acid | UPLC-Q/TOF-MS | mdpi.com |
| Flavonoids | Narcisin | UPLC-Q/TOF-MS | mdpi.com |
| Flavonoids | Rutin | UPLC-Q/TOF-MS | mdpi.com |
Solanum tuberosum (Potato)
The presence of caffeoylquinic acid derivatives in potatoes (Solanum tuberosum) is well-documented, with chlorogenic acid (5-O-caffeoylquinic acid) being the most abundant. mdpi.com Research has also identified isomers of methyl caffeoylquinate in certain potato cultivars. A study on the purple-fleshed 'Blue Congo' potato identified three isomers tentatively assigned as methyl 3-caffeoylquinate, this compound, and methyl 5-caffeoylquinate using liquid chromatography-mass spectrometry. sci-hub.se Their identification was based on retention times and fragmentation patterns compared to known standards. sci-hub.se Furthermore, a study investigating the regulatory role of microRNAs in potato anthocyanin accumulation found that silencing miR156a led to a reduced accumulation of this compound. biorxiv.org This indicates a genetic basis for the regulation of this specific phenolic acid metabolite in potato tubers. biorxiv.org
Other Documented Botanical Sources
This compound has been identified in a variety of plant families beyond the more commonly cited sources. Its presence has been documented in species within the Asteraceae, Caprifoliaceae, Lamiaceae, and Moringaceae families, among others.
In the Asteraceae family, often referred to as the sunflower family, this compound has been isolated from several species. These include Gynura divaricata and species within the Arctium and Artemisia genera. researchgate.netresearchgate.netnih.gov The Asteraceae family is one of the largest families of flowering plants, and many of its members are known for producing a wide array of bioactive compounds, including phenolic acids and flavonoids. researchgate.net For instance, various caffeoylquinic acid derivatives have been found in Arctium species. researchgate.netbg.ac.rs Similarly, Artemisia species are recognized for their rich chemical composition, which includes caffeoylquinic acids. mdpi.comresearchgate.net The compound has also been reported in Pluchea indica Less. leaves, another member of the Asteraceae family. jppres.com
The Caprifoliaceae family also contains species that produce this compound. It has been reported in Lonicera bournei and Viburnum dilatatum. nih.gov Furthermore, it has been isolated from the flower buds of Lonicera japonica Thunb. chemfaces.comchemfaces.com
Within the Lamiaceae family, which includes many aromatic and medicinal herbs, this compound has been detected. For example, it is found in Glechoma longituba. rsc.org The Lamiaceae family is characterized by the presence of volatile terpenoids and phenolic acids like rosmarinic acid. nih.gov Studies on various Salvia species, a prominent genus in this family, have revealed a rich profile of phenolic compounds, although the specific presence of this compound can vary between species. nih.govacgpubs.orgresearchgate.netresearchgate.netmdpi.com
Additionally, this compound has been identified in the leaves of Moringa oleifera, a member of the Moringaceae family. chemfaces.com The following table provides a summary of some documented botanical sources of this compound.
| Family | Species | Plant Part |
| Asteraceae | Gynura divaricata | Aerial parts |
| Asteraceae | Scorzonera hieraciifolia Hayek | Roots |
| Caprifoliaceae | Lonicera bournei | Not specified |
| Caprifoliaceae | Viburnum dilatatum | Not specified |
| Caprifoliaceae | Lonicera japonica Thunb. | Flowerbud |
| Moringaceae | Moringa oleifera | Leaves |
Factors Influencing this compound Accumulation and Chemodiversity within Plant Tissues
The accumulation and chemical diversity of this compound and related caffeoylquinic acids (CQAs) in plants are not static but are influenced by a complex interplay of various internal and external factors. nih.gov These factors can significantly alter the concentration and profile of these compounds within plant tissues.
Genetic and Developmental Factors: The genetic makeup of a plant plays a fundamental role in its capacity to synthesize specific secondary metabolites. nih.gov For instance, the expression levels of genes encoding key enzymes in the phenylpropanoid pathway, such as hydroxycinnamoyl-CoA:quinic acid hydroxycinnamoyltransferase (HQT), are directly correlated with the production of CQAs in some plants. nih.gov The ontogenetic stage, or the developmental phase of the plant, also significantly affects CQA concentrations. nih.gov For example, in sunflower sprouts, the accumulation of various CQAs, including 1,5-diCQA, was observed to increase during germination.
Environmental and Abiotic Stress Factors: Environmental conditions and abiotic stressors are major determinants of secondary metabolite production in plants. nih.gov Plants often produce these compounds as a defense mechanism against such stresses. nih.gov Foliar application of micronutrients, for instance, has been shown to influence the accumulation of secondary metabolites in species of the Lamiaceae family. ms-editions.cl Salinity is another stressor that can induce changes in the metabolic profile of plant cells. researchgate.net The process of extracting these compounds from plants is complicated and affected by the plant growth cycle and climatic environment. mdpi.com
Biotic Stress and Elicitation: Biotic stressors, such as pathogen attacks, can trigger defense responses in plants, leading to an increased synthesis of phenolic compounds like CQAs. nih.gov This response can also be artificially induced through the use of elicitors, which are substances that stimulate a defense response. researchgate.net For example, treating Arnica montana shoots with yeast extract, a biotic elicitor, significantly promoted the synthesis of caffeoylquinic acids. mdpi.com In contrast, salicylic (B10762653) acid, another elicitor, was found to downregulate the level of these compounds in the same study. mdpi.com
In Vitro Culture Conditions: The conditions used in plant tissue culture can also have a profound impact on the production of secondary metabolites. The type and concentration of sugars in the culture medium, for example, can influence the biosynthesis of various compounds. researchgate.net The use of elicitors in in vitro cultures is a common strategy to enhance the production of desired metabolites. researchgate.net
The following table summarizes the key factors that influence the accumulation and chemodiversity of this compound and related compounds.
| Factor Category | Specific Factor | Effect on Accumulation/Chemodiversity |
| Genetic & Developmental | Plant genetics | Determines the inherent capacity for synthesis. nih.gov |
| Ontogenetic stage | Concentration and profile can change with plant development. nih.gov | |
| Environmental & Abiotic | Micronutrient availability | Foliar application can enhance secondary metabolite production. ms-editions.cl |
| Climatic conditions | Affects the stability and yield of extracted compounds. mdpi.com | |
| Salinity stress | Can alter the overall metabolic profile of plant cells. researchgate.net | |
| Biotic & Elicitation | Pathogen attack | Can induce the synthesis of defense compounds like CQAs. nih.gov |
| Elicitors (e.g., yeast extract) | Can significantly increase the production of CQAs in vitro. mdpi.com | |
| Elicitors (e.g., salicylic acid) | Can have varying effects, sometimes downregulating production. mdpi.com | |
| In Vitro Culture | Culture medium composition | Sugar type and concentration can influence biosynthesis. researchgate.net |
Biosynthetic Pathways and Metabolic Regulation of Methyl 4 Caffeoylquinate
Integration within the Phenylpropanoid Pathway
The biosynthesis of Methyl 4-caffeoylquinate originates from the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. zhenzhi.comtargetmol.com Through the action of a series of core enzymes, including phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), L-phenylalanine is converted into p-coumaroyl-CoA, a critical branch-point intermediate. zhenzhi.combiosynth.com This intermediate serves as a precursor for a multitude of phenolic compounds, including flavonoids, lignins, and hydroxycinnamic acid esters like caffeoylquinic acids. targetmol.combiosynth.comnih.gov The synthesis of the caffeoyl moiety of this compound proceeds from p-coumaroyl-CoA, which is then esterified with quinic acid, a product of the shikimic acid pathway. biosynth.comnih.gov This integration highlights the central role of the phenylpropanoid pathway in providing the necessary precursors for this compound formation.
Enzymatic Machinery Involved in this compound Formation
The formation of this compound from its precursors is a multi-step process catalyzed by specific enzymes. A key enzyme in this pathway is Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) , which facilitates the esterification of caffeoyl-CoA with quinic acid to produce caffeoylquinic acid isomers. nih.gov While HQT is central to the formation of the caffeoylquinate backbone, the specific methylation of the 4-hydroxyl group of the quinic acid moiety to yield this compound is catalyzed by a S-adenosyl-L-methionine (SAM)-dependent methyltransferase . nih.gov These enzymes utilize SAM as a methyl group donor to carry out the methylation reaction. nih.govucl.ac.uk While the precise methyltransferase responsible for the synthesis of this compound has not been definitively isolated and characterized in all plant species, it is understood to belong to the broader class of O-methyltransferases (OMTs) that are active in the phenylpropanoid pathway. nih.govnih.gov These OMTs are crucial for the structural diversification of phenolic compounds. mdpi.com
Table 1: Key Enzymes in the Biosynthesis of this compound
| Enzyme | Abbreviation | Function |
| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of L-phenylalanine to cinnamic acid. zhenzhi.com |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. zhenzhi.com |
| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to its CoA thioester, p-coumaroyl-CoA. biosynth.com |
| Hydroxycinnamoyl Transferase | HCT | Catalyzes the transfer of a hydroxycinnamoyl group to quinic acid. biosynth.com |
| S-adenosyl-L-methionine-dependent Methyltransferase | SAM-MT | Catalyzes the methylation of the 4-hydroxyl group of caffeoylquinate, using SAM as a methyl donor. nih.gov |
Transcriptional and Post-Translational Regulatory Mechanisms
The biosynthesis of this compound is tightly regulated at both the transcriptional and post-translational levels to ensure its production is coordinated with the plant's developmental and environmental needs.
Role of Hydroxycinnamoyl Transferase (HCT) Expression
The expression level of the HCT gene is a critical regulatory point in the biosynthesis of caffeoylquinic acids, the direct precursors to this compound. nih.govbiosynth.com Studies have shown that a decrease in HCT expression leads to a reduced content of caffeoylquinic acids (CQAs). nih.gov In potato, downregulation of StHCT expression was directly linked to a decreased accumulation of this compound. nih.gov This demonstrates that the transcriptional control of HCT is a key mechanism for modulating the metabolic flux towards the synthesis of this compound. HCT is known to catalyze the formation of hydroxycinnamic esters with various acyl acceptors, including quinic acid, and thus plays a pivotal role in the biosynthesis of phenylpropanoid derivatives. biosynth.com
Influence of miR156/StSPL9 Interaction
Recent research in potato has uncovered a sophisticated regulatory module involving the microRNA miR156 and its target, the SQUAMOSA PROMOTER BINDING PROTEIN-LIKE 9 (StSPL9) transcription factor, which influences the accumulation of this compound. nih.gov Overexpression of miR156a leads to the degradation of StSPL9 mRNA. nih.gov This, in turn, indirectly modulates the expression of several downstream genes in the phenylpropanoid pathway. nih.gov Specifically, silencing of miR156a (which leads to higher levels of StSPL9) results in the downregulation of HCT and a subsequent reduction in this compound levels. nih.gov This indicates that the miR156/StSPL9 interaction acts as an upstream regulator, fine-tuning the expression of key biosynthetic genes involved in this compound metabolism. nih.gov
Impact of BEATH and FG2
Further investigation into the regulatory network has identified two other genes, BEATH and FG2, as having an impact on this compound accumulation. nih.gov In potato tubers where miR156a was silenced, the expression of BEATH and FG2 was found to be upregulated, in conjunction with the downregulation of HCT. nih.gov The combined effect of low HCT expression and high BEATH and FG2 expression was associated with a decreased accumulation of this compound. nih.govnih.gov While the precise molecular functions of BEATH and FG2 in this specific context are still under investigation, their coordinated expression changes with HCT suggest they are part of the complex regulatory network controlling the metabolic fate of precursors in the phenylpropanoid pathway. nih.gov
Interconnections with Related Phenolic Acid Metabolism (e.g., Chlorogenic Acids)
The metabolism of this compound is intricately linked with that of other phenolic acids, most notably chlorogenic acids (CGAs). nih.gov Chlorogenic acid (5-O-caffeoylquinic acid) is a major phenolic acid in many plant species, and its biosynthetic pathway shares common precursors and enzymatic steps with that of this compound. nih.gov In some plant species, a favorable regulatory relationship exists between this compound and chlorogenic acids. nih.gov For instance, research in potato has shown that the accumulation patterns of chlorogenic acid are highly correlated with those of 4-caffeoylquinic acid. nih.gov The enzyme HCT, which is crucial for this compound synthesis, is also directly involved in the production of chlorogenic acids. nih.gov Therefore, regulatory mechanisms that affect HCT expression, such as the miR156/StSPL9 module, will consequently impact the biosynthesis of both this compound and the broader pool of chlorogenic acids. This metabolic interconnection underscores the coordinated regulation of phenolic acid production within the plant cell.
Advanced Analytical Methodologies for Characterization and Quantification of Methyl 4 Caffeoylquinate
Extraction and Isolation Strategies for Phytochemical Profiling
The initial and critical step in the analysis of methyl 4-caffeoylquinate from plant matrices is its efficient extraction and subsequent isolation from a complex mixture of other phytochemicals. The choice of method can significantly impact the yield and purity of the target compound.
Conventional Solvent-Based Extraction
Traditional solvent-based extraction methods remain a cornerstone for obtaining this compound from plant materials. These techniques leverage the solubility of the compound in various organic solvents. Commonly employed methods include maceration, percolation, reflux, and Soxhlet extraction. greenpharmacy.infodergipark.org.tr The selection of the solvent is paramount and is dictated by the polarity of this compound.
Methanol (B129727) is a frequently used solvent for extracting caffeoylquinic acid derivatives due to its ability to effectively solubilize these polar compounds. nih.gov Studies on various plant species, such as Artemisia and Laggera alata, have successfully utilized methanol for the extraction of related caffeoylquinic acids. researchgate.netmedchemexpress.com The process often involves soaking the dried and powdered plant material in the chosen solvent for a specified period, sometimes with agitation, to facilitate the transfer of the compounds into the solvent. nih.gov
For instance, the extraction of caffeoylquinic acid derivatives from Eribotrya japonica leaves involved the use of different concentrations of aqueous ethanol (B145695), highlighting that the solvent composition can be optimized to maximize extraction efficiency. scielo.br Similarly, the extraction of related compounds from chicory roots has been performed with water or ethanol-water mixtures. nih.gov While straightforward and widely accessible, conventional methods can be time-consuming and may require large volumes of organic solvents.
Modern Extraction Techniques
To overcome the limitations of conventional methods, modern extraction techniques have been developed, offering improved efficiency, reduced solvent consumption, and shorter extraction times. nih.gov These include Ultrasonic-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE).
Ultrasonic-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and facilitating the release of intracellular compounds. nih.govmdpi.com This method can significantly reduce extraction time and temperature, which is beneficial for thermally sensitive compounds. mdpi.com The use of UAE has been shown to improve the yield of bioactive compounds from various plant matrices. mdpi.com
Supercritical Fluid Extraction (SFE) employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. ajgreenchem.com By manipulating pressure and temperature, the properties of the supercritical fluid can be tuned to selectively extract specific compounds. nih.govajgreenchem.com SFE is considered a green technology due to the use of non-toxic and non-flammable CO2, which can be easily removed from the extract by depressurization. mdpi.comajgreenchem.com While highly selective and efficient, the high initial cost of SFE equipment can be a limiting factor. mdpi.com The addition of a co-solvent, such as ethanol, can be used to modify the polarity of the supercritical fluid, enabling the extraction of more polar compounds like this compound. ajgreenchem.com
Chromatographic Separation Techniques
Following extraction, the crude extract containing this compound is a complex mixture that requires further purification. Column chromatography is a fundamental and widely used technique for the isolation of individual compounds from this mixture. chemfaces.com This method separates compounds based on their differential adsorption to a stationary phase packed in a column and their solubility in a mobile phase that is passed through the column.
The choice of stationary phase is critical for effective separation. Common stationary phases include silica (B1680970) gel and Sephadex. For instance, in the isolation of compounds from a butanol fraction of Lonicera japonica flower buds, open-column chromatography was employed. researchgate.net The isolation of chemical constituents from Re-Du-Ning Injection also utilized chromatography on silica gel, ODS, Sephadex LH-20, and Toyopearl HW-40 columns. chemfaces.com
In a typical procedure, the extract is loaded onto the column, and a solvent or a gradient of solvents (the mobile phase) is used to elute the compounds. Fractions are collected sequentially and analyzed for the presence of the target compound. For example, the isolation of caffeoylquinic acid derivatives from mulberry leaves involved chromatography over a Diaion HP-20 column, with elution using a stepwise gradient of methanol/water. scienceopen.com This process can be repeated with different column materials and solvent systems to achieve a high degree of purity for this compound.
Spectroscopic and Chromatographic Identification Techniques
Once a purified sample or a complex extract is obtained, advanced analytical techniques are employed for the definitive identification and quantification of this compound. High-Resolution Mass Spectrometry coupled with liquid chromatography is the gold standard for this purpose.
High-Resolution Mass Spectrometry (HRMS) Approaches
High-Resolution Mass Spectrometry provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. This capability is invaluable for distinguishing between isomers and identifying unknown compounds in complex mixtures.
The coupling of Ultra-Performance Liquid Chromatography (UPLC) with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS/MS) is a powerful tool for the analysis of this compound. mdpi.com UPLC provides rapid and high-resolution separation of compounds in a mixture, while Q-TOF-MS/MS offers both high-resolution mass measurement of the precursor ion and its fragment ions. capes.gov.br
In a typical UPLC-Q-TOF-MS/MS analysis, the sample is first separated on a UPLC column. Compounds eluting from the column are then ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured with high accuracy by the TOF analyzer. For structural elucidation, specific ions are selected by the quadrupole, fragmented, and the resulting fragment ions are analyzed by the TOF analyzer (MS/MS).
This compound has a molecular formula of C₁₇H₂₀O₉ and a monoisotopic mass of 368.1107 g/mol . nih.gov In negative ion mode ESI-MS, it is typically observed as the deprotonated molecule [M-H]⁻ at an m/z of approximately 367.1034. mdpi.com The fragmentation pattern in the MS/MS spectrum provides crucial structural information. Although specific fragmentation data for this compound is detailed in specialized literature, general fragmentation patterns for caffeoylquinic acid derivatives are well-established. nih.gov These include characteristic losses of the caffeoyl moiety and fragments corresponding to the quinic acid methyl ester. The elution order of different caffeoylquinic acid methyl ester isomers on a reversed-phase column can also aid in their identification. researchgate.net
The table below summarizes the key mass spectrometric data for the identification of caffeoylquinic acid derivatives, which is applicable to the characterization of this compound.
| Compound Class | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Reference |
| Monocaffeoylquinic Acids | 353 | 191 (quinic acid), 179 (caffeic acid - H₂O), 173, 161, 135 | mdpi.comnih.gov |
| Dicaffeoylquinic Acids | 515 | 353 (loss of one caffeoyl moiety), 191, 179, 173, 161, 135 | nih.gov |
| Methyl Caffeoylquinates | 367 | Varies by isomer, includes fragments related to caffeic acid and methyl quinate | researchgate.net |
This powerful combination of high-efficiency separation and high-resolution mass analysis allows for the confident identification and quantification of this compound even in complex plant extracts. mdpi.com
Liquid Chromatography-Diode Array Detector-Mass Spectrometry (LC-DAD-MS) and Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF)
Liquid chromatography coupled with diode array detection and mass spectrometry (LC-DAD-MS) is a cornerstone for the analysis of this compound. The DAD provides ultraviolet (UV) spectral data, which for caffeoylquinic acid derivatives, typically shows maximum absorption (λmax) around 328 nm, confirming the presence of the caffeoyl moiety. nih.gov The mass spectrometer offers molecular weight and fragmentation data, which are essential for structural confirmation.
In negative ion mode electrospray ionization (ESI), this compound typically presents a deprotonated molecular ion [M-H]⁻ at an m/z of 367. mdpi.comresearchgate.net This corresponds to its molecular formula, C₁₇H₂₀O₉. nih.govnih.gov Further fragmentation in MS/MS experiments helps to distinguish it from its isomers. For instance, the fragmentation of methyl caffeoylquinates can be compared to that of caffeoylquinic acids to pinpoint the methylation site. researchgate.net
Liquid chromatography-quadrupole time-of-flight (LC-QTOF) mass spectrometry enhances this analysis by providing high-resolution mass data, enabling the determination of elemental composition with high accuracy. nih.govugr.es This is particularly useful in complex mixtures where isobaric compounds (compounds with the same nominal mass) may be present. The high mass accuracy of QTOF-MS allows for the confident identification of this compound, even in trace amounts. ugr.esmdpi.com The combination of retention time, UV data, and high-resolution mass spectrometry provides a powerful tool for the unambiguous identification of this compound. mdpi.comnih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled to Q-TOF
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation technique used for the analysis of caffeoylquinic acids and their derivatives. ugr.es When coupled with a Q-TOF mass spectrometer, it offers a robust platform for both qualitative and quantitative analysis. The separation is typically achieved on a C18 column, where the elution order of isomers can provide valuable structural information. nih.gov
The elution order of methyl caffeoylquinate isomers in RP-HPLC is a key differentiator. Studies have shown that the elution order can be used to distinguish between methyl 3-O-caffeoylquinate, methyl 4-O-caffeoylquinate, and methyl 5-O-caffeoylquinate. researchgate.netmdpi.com This chromatographic behavior, combined with the high-resolution fragmentation patterns obtained from Q-TOF, allows for the definitive characterization of this compound. nih.govugr.es For example, the fragmentation of the [M-H]⁻ ion at m/z 367 for methyl caffeoylquinates yields characteristic product ions that help in their identification. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. nih.gov Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the unambiguous assignment of the caffeoyl group to the C-4 position of the quinic acid methyl ester.
In the ¹H-NMR spectrum of 4-O-caffeoylquinic acid, the proton at the C-4 position (H-4) of the quinic acid moiety typically appears as a double-doublet (dd). dergipark.org.tr The downfield shift of this H-4 signal compared to unsubstituted quinic acid is a clear indicator of acylation at this position. dergipark.org.tr The coupling constants of the H-4 signal, typically around 9.0 Hz and 2.3 Hz, further confirm the substitution at the C-4 position. dergipark.org.tr The presence of signals corresponding to the caffeoyl group, including the characteristic trans-olefinic protons, and the methyl ester group are also observed. nih.govdergipark.org.tr
The ¹³C-NMR spectrum complements the ¹H-NMR data by providing the chemical shifts of all carbon atoms in the molecule. The spectrum of 4-O-caffeoylquinic acid shows 16 carbon signals, corresponding to the 9 carbons of the caffeoyl moiety and the 7 carbons of the quinic acid core. dergipark.org.tr The chemical shift of the C-4 carbon is significantly affected by the esterification, providing further evidence for the location of the caffeoyl group. dergipark.org.tr Complete assignment of all proton and carbon signals is often achieved using two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC. mdpi.com
Table 1: Representative ¹H-NMR and ¹³C-NMR Data for the Quinic Acid Moiety of 4-O-Caffeoylquinic Acid
| Position | ¹H Chemical Shift (δ) and Multiplicity | ¹³C Chemical Shift (δ) |
| 2 | 1.98–2.23 (m) | 37.1-38.3 |
| 3 | 4.29 (brs) | 70.6-70.9 |
| 4 | 4.80 (dd, J = 9.0, 2.3 Hz) | 72.8 |
| 5 | 4.27 (ddd, J = 9.0, 9.0, 4.5 Hz) | 70.6-70.9 |
| 6 | 1.98–2.23 (m) | 37.1-38.3 |
Note: Chemical shifts are reported in ppm and are referenced to the solvent signal. Data is compiled from literature and may vary slightly depending on the solvent and experimental conditions. dergipark.org.trvjs.ac.vn
Quantitative Analysis Approaches and Method Validation
The accurate quantification of this compound in various samples is crucial for quality control and research purposes. Validated analytical methods are essential to ensure the reliability of the obtained results. scielo.brscielo.br
High-performance liquid chromatography with diode-array detection (HPLC-DAD) is a widely used and robust method for the quantitative analysis of caffeoylquinic acid derivatives. scielo.brnih.gov Method validation is performed according to the guidelines of the International Conference on Harmonisation (ICH) and typically includes the evaluation of parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery. scielo.brnih.gov
Calibration curves are constructed using standard solutions of the analyte at different concentrations, and the linearity is assessed by the correlation coefficient (R²) of the regression line, which should ideally be close to 1. scielo.br The LOD and LOQ are determined to establish the sensitivity of the method. scielo.brnih.gov Precision is evaluated by analyzing replicate samples on the same day (intra-day precision) and on different days (inter-day precision), with the results expressed as the relative standard deviation (RSD), which should be within acceptable limits. nih.gov Accuracy is often determined through recovery studies, where a known amount of the standard is added to a sample matrix, and the percentage of the recovered analyte is calculated. scielo.brnih.gov
The use of an internal standard can improve the precision and accuracy of the quantification by compensating for variations in sample preparation and instrument response. The selection of a suitable internal standard is critical for the success of the method. The validated HPLC-DAD method can then be applied for the routine quantitative analysis of this compound in various samples. scielo.brscielo.br
Investigation of in Vitro Biological Activities and Underlying Molecular Mechanisms of Methyl 4 Caffeoylquinate
Enzymatic Modulatory Activities
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Mechanisms
Methyl 4-caffeoylquinate has been identified as a potential inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govresearchgate.net The inhibition of these enzymes is a key therapeutic strategy for conditions characterized by cholinergic deficit, such as Alzheimer's disease. explorationpub.comwikipedia.org
In silico molecular modeling studies have suggested that this compound, along with other related polyphenols, demonstrates improved binding affinities for both AChE and BuChE compared to galantamine, a clinically used dual cholinesterase inhibitor. nih.govresearchgate.net This enhanced binding affinity points to the potential for potent inhibitory activity. The mechanism of inhibition by related phenolic compounds often involves interaction with the active sites of the cholinesterase enzymes, thereby preventing the hydrolysis of acetylcholine and increasing its availability in the synaptic cleft. wikipedia.orgmdpi.com
Table 1: Cholinesterase Inhibitory Activity Data
| Compound/Extract | Target Enzyme | Observed Effect | Reference |
|---|---|---|---|
| Plant extracts containing this compound | AChE and BuChE | Concentration-dependent inhibition | nih.govmdpi.com |
| This compound (in silico) | AChE and BuChE | Improved binding affinity vs. galantamine | nih.govresearchgate.net |
| 4-O-caffeoylquinic acid | AChE | High Ki value (0.955 μmol/L) | researchgate.net |
Cyclooxygenase-2 (COX-2) Inhibitory Mechanisms
This compound and related caffeoylquinic acid derivatives have demonstrated the potential to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in inflammation and pain signaling. researchgate.net COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key inflammatory mediators. wikipedia.org
Studies on related compounds, such as 3-caffeoyl-4-dihydrocaffeoyl quinic acid (CDQ), have shown significant COX-2 inhibition in vitro, with a reported IC50 value of 76.91 ± 2.33 μM. researchgate.net The inhibitory mechanism is believed to involve the binding of these compounds to the catalytic pocket of the COX-2 enzyme, as suggested by molecular docking and dynamics simulations. researchgate.net This binding prevents the substrate, arachidonic acid, from accessing the active site, thereby reducing the production of pro-inflammatory prostaglandins.
Furthermore, research on caffeic acid methyl ester, a structurally related compound, has shown that it can inhibit the expression of COX-2 in human umbilical vein endothelial cells. nih.gov Similarly, studies with 3,5-di-caffeoyl quinic acid methyl ester have demonstrated inhibition of COX-2 mRNA expression in macrophage cell lines. This suggests that in addition to direct enzyme inhibition, this compound may also exert its anti-inflammatory effects by downregulating the gene expression of COX-2.
Table 2: COX-2 Inhibitory Activity Data
| Compound | Assay/Model | Finding | Reference |
|---|---|---|---|
| 3-caffeoyl-4-dihydrocaffeoyl quinic acid (CDQ) | In vitro enzyme inhibition | IC50 = 76.91 ± 2.33 μM | researchgate.net |
| 3,5-di-caffeoyl quinic acid methyl ester | RAW 264.7 macrophages | Inhibited LPS-induced COX-2 mRNA expression | |
| Caffeic acid methyl ester | Human umbilical vein endothelial cells | Inhibited LPS-induced COX-2 expression | nih.gov |
Antioxidant Capacities and Free Radical Scavenging Mechanisms
In Vitro Assays (e.g., DPPH, ABTS Radical Scavenging)
This compound exhibits significant antioxidant activity, as demonstrated by various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. sigmaaldrich.comnih.gov These assays are commonly used to evaluate the capacity of a compound to neutralize free radicals, which are implicated in oxidative stress and various disease pathologies. mitrask.com
In the DPPH assay, antioxidants donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.com Caffeoylquinic acid derivatives, including methyl esters, have been shown to be potent scavengers of the DPPH radical. nih.govsci-hub.se Similarly, the ABTS assay measures the ability of a compound to scavenge the ABTS radical cation. mdpi.com Research has consistently shown that caffeoylquinic acids and their derivatives possess strong ABTS radical scavenging capabilities. scielo.br
The antioxidant activity of these compounds is often concentration-dependent. For example, plant extracts containing this compound have displayed a direct correlation between their concentration and their ability to scavenge free radicals in the DPPH assay. mdpi.com While specific IC50 values for pure this compound are not always provided in broader studies, the collective evidence points to its significant contribution to the antioxidant potential of the extracts it is found in. sci-hub.se
Table 3: In Vitro Antioxidant Activity Data
| Compound/Extract | Assay | Observed Effect | Reference |
|---|---|---|---|
| 4,5-Di-O-caffeoylquinic acid methyl ester | DPPH radical scavenging | Strong antioxidant activity | sigmaaldrich.com |
| Methyl 4,5-di-O-caffeoyl quinate | DPPH radical scavenging | Potent scavenger, more potent than BHT | nih.gov |
| Plant extracts containing this compound | DPPH radical scavenging | Concentration-dependent free radical scavenging | mdpi.com |
| Caffeoylquinic acid derivatives | ABTS radical scavenging | High antioxidant activity | scielo.br |
Correlation with Phenolic Acid Structure
The potent antioxidant capacity of this compound is intrinsically linked to its chemical structure as a phenolic acid derivative. scielo.brnih.gov The key structural features responsible for this activity are the number and position of hydroxyl (-OH) groups on the aromatic ring of the caffeoyl moiety. scielo.brscielo.br
The caffeic acid portion of the molecule, with its dihydroxylated benzene (B151609) ring (a catechol group), is a primary determinant of its radical scavenging ability. scielo.br This structure allows for the donation of a hydrogen atom from a hydroxyl group to a free radical, forming a more stable phenoxy radical through resonance stabilization. nih.gov Theoretical studies on caffeic acid have shown that hydrogen abstraction from the phenolic hydroxyl groups is a highly feasible pathway for inactivating damaging hydroxyl radicals. acs.org
Furthermore, the esterification of the caffeoyl group with quinic acid at the 4-position can influence the antioxidant activity. Studies comparing different caffeoylquinic acid isomers have suggested that the position of the caffeoyl group on the quinic acid ring is crucial, with the C-4 position often associated with high antiradical activity. nih.gov While esterification to a methyl group might slightly alter the hydrophobicity and, in some cases, the antioxidant activity compared to the free acid, the fundamental radical scavenging mechanism remains rooted in the phenolic structure. nih.govingentaconnect.com The presence of multiple caffeoyl groups can further enhance the antioxidant potential. nih.govdergipark.org.tr
Other Documented In Vitro Biological System Interactions
Beyond its well-documented enzymatic modulatory and antioxidant activities, this compound and its related compounds have been shown to interact with other biological systems in vitro. These interactions highlight the pleiotropic nature of this class of compounds.
Caffeoylquinic acids have been reported to possess a broad spectrum of biological activities, including anti-inflammatory, neuroprotective, and antiviral properties. researchgate.netnih.govacs.org For instance, 4,5-di-O-caffeoylquinic acid methyl ester has demonstrated in vitro antiviral activity against the respiratory syncytial virus. sigmaaldrich.com
In the context of metabolic regulation, caffeoylquinic acid derivatives have been investigated for their potential to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.net Inhibition of this enzyme can help to modulate postprandial glucose levels. The mechanism of inhibition is thought to involve hydrophobic interactions with the enzyme, leading to a change in its conformation and a reduction in its catalytic activity. researchgate.net
Furthermore, some caffeoylquinic acid derivatives have shown inhibitory effects on xanthine (B1682287) oxidase, an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. sci-hub.se Overproduction of uric acid is associated with gout. Compounds like methyl 3-O-caffeoylquinate have exhibited superoxide (B77818) anion scavenging effects and inhibition of xanthine oxidase. sci-hub.se
Table 4: Other In Vitro Biological Activities
| Compound/Derivative | Biological System/Target | Observed In Vitro Effect | Reference |
|---|---|---|---|
| 4,5-Di-O-caffeoylquinic acid methyl ester | Respiratory syncytial virus | Antiviral activity | sigmaaldrich.com |
| Caffeoylquinic acid derivatives | α-Glucosidase | Inhibition of enzyme activity | researchgate.net |
| Methyl 3-O-caffeoylquinate | Xanthine oxidase | Inhibition of enzyme activity | sci-hub.se |
| Caffeoylquinic acids | General | Anti-inflammatory, neuroprotective properties | researchgate.netnih.govacs.org |
Hepatocyte Protectionsemanticscholar.org
This compound, also known as 4-O-caffeoylquinic acid methyl ester, has been identified as a constituent in various plants recognized for their hepatoprotective properties. The compound is found in extracts of plants such as Moringa oleifera and Inula crithmoides. researchgate.netmdpi.comnih.govnih.gov Notably, the ethyl acetate (B1210297) fraction of Inula crithmoides, which contains this compound, has demonstrated in vitro hepatoprotective activity against liver injury induced by carbon tetrachloride (CCl4). mdpi.com
A more direct investigation into the hepatoprotective potential of this compound comes from research on its antiviral activities. Hepatitis B virus (HBV) is a primary cause of liver disease, and inhibiting its replication is a key strategy for protecting hepatocytes. A systematic study on the chemical constituents of Lonicera japonica (honeysuckle) flower buds led to the isolation of this compound among other related caffeoylquinic acid derivatives. nih.gov These isolated compounds were then evaluated for their in vitro anti-HBV activity using a HepG2.2.15 cell line, which is derived from human liver cancer cells and secretes HBV particles. nih.gov
The research revealed that many of the caffeoylquinic acids possessed the ability to inhibit the secretion of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg), as well as to suppress the replication of HBV DNA. nih.gov This indicates a direct protective effect on liver cells from viral-induced damage. The study highlighted that the presence and position of caffeoyl groups influence the inhibitory activities of these compounds. nih.gov While the specific inhibitory concentrations for this compound itself were part of a broader screening, the results for closely related derivatives illustrate the significant anti-HBV potential of this class of compounds.
Table 1: In Vitro Anti-HBV Activity of Selected Caffeoylquinic Acid Derivatives from L. japonica This table presents data for compounds structurally related to this compound, as detailed in the source study, to illustrate the hepatoprotective mechanism via anti-HBV action.
| Compound | Inhibition of HBsAg Secretion (IC₅₀, μM) | Inhibition of HBeAg Secretion (IC₅₀, μM) | Inhibition of HBV DNA Replication (IC₅₀, μM) |
| Chlorogenic acid methyl ester | 10.6 ± 1.2 | 11.2 ± 1.1 | 12.1 ± 1.0 |
| Cryptochlorogenic acid methyl ester | > 50 | > 50 | > 50 |
| Neochlorogenic acid methyl ester | > 50 | > 50 | > 50 |
| 3,5-di-O-caffeoylquinic acid | 10.1 ± 1.1 | 10.8 ± 1.2 | 5.5 ± 0.9 |
| 4,5-di-O-caffeoylquinic acid | 11.2 ± 0.9 | 11.9 ± 1.0 | 6.2 ± 1.1 |
| 3,4-di-O-caffeoylquinic acid | 12.5 ± 1.0 | 13.1 ± 1.1 | 8.9 ± 1.2 |
Data sourced from a study on caffeoylquinic acid derivatives from Lonicera japonica. nih.gov
Modulation of Plant Flavonoid and Anthocyanin Accumulation
This compound is a secondary metabolite that plays a role in the complex phenylpropanoid pathway in plants, which is responsible for the biosynthesis of a wide array of compounds, including flavonoids and anthocyanins. The accumulation of these pigments is regulated by a network of structural and regulatory genes.
Research involving transgenic potatoes has shed light on the specific position of this compound within this metabolic network. In a study investigating the regulatory role of microRNA miR156 and its target gene StSPL9, it was observed that altering the expression of these regulators had a significant impact on the phenylpropanoid pathway. Specifically, in potato tubers where miR156a was silenced (STTM-miR156a), a notable decrease in the accumulation of anthocyanins and phenolic acids, including this compound, was observed.
The underlying molecular mechanism for this decrease involves the differential expression of key biosynthetic genes. The analysis revealed that in the STTM-miR156a transgenic potatoes, the expression of hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT) was downregulated. Concurrently, the expression of genes such as BEATH (acetyl-CoA-benzylalcohol acetyltransferase-like) and FG2 (anthocyanidin 3-O-glucosyltransferase) was upregulated. The combination of low HCT expression with high BEATH expression was identified as the likely cause for the reduced accumulation of this compound. This modulation, in turn, was linked to a decrease in the levels of specific anthocyanins, such as cyanidin (B77932) and delphinidin. This demonstrates that the concentration of this compound is tightly regulated at the genetic level and its availability can influence the downstream production of flavonoid and anthocyanin pigments in plants.
Table 2: Molecular Regulation of this compound and its Impact on Anthocyanin Accumulation in Potato Tubers
| Genetic Modification | Key Gene Expression Changes | Effect on this compound Level | Consequence for Anthocyanin Pathway |
| Silencing of miR156a (STTM-miR156a) | HCT: Downregulated | Decreased Accumulation | Reduced levels of cyanidin and delphinidin |
| BEATH: Upregulated | |||
| FG2: Upregulated |
*This table summarizes findings on the genetic regulation of metabolite accumulation in transgenic potato. *
Structure Activity Relationship Sar Studies of Methyl 4 Caffeoylquinate and Analogues
Computational Approaches to Molecular Interactions (e.g., In Silico Molecular Docking with Enzymes)
In silico molecular docking has emerged as a powerful tool to predict and analyze the binding of small molecules like methyl 4-caffeoylquinate to biological macromolecules, such as enzymes and receptors. These computational simulations provide insights into the binding affinity, orientation, and specific molecular interactions at the binding site, which can help to explain the observed biological activities.
Several studies have utilized molecular docking to investigate the interactions of methyl caffeoylquinate derivatives with various protein targets. For instance, a study on the constituents of Mikania species revealed that methyl-3,5-di-O-caffeoyl quinate exhibited significant binding affinities with several enzymes implicated in inflammation, including cyclooxygenase-2 (COX-2), human neutrophil elastase (HNE), matrix metalloproteinase-2 (MMP-2), and matrix metalloproteinase-9 (MMP-9) mdpi.comresearchgate.net. The docking analysis indicated that this compound could fit well into the active sites of these enzymes, forming stable interactions that are thought to be responsible for its anti-inflammatory potential mdpi.comresearchgate.net.
In another study, methyl-4-caffeoylquinate was investigated for its potential to inhibit human pancreatic lipase, an enzyme involved in fat digestion ajol.info. The molecular docking results suggested a favorable binding interaction between methyl-4-caffeoylquinate and the enzyme, providing a molecular basis for its potential as an anti-obesity agent ajol.info.
Furthermore, a related compound, 1,5-O-dicaffeoyl-3-O-[4-malic acid methyl ester]-quinic acid (MQA), was studied for its neuroprotective effects through molecular docking with the N-methyl-D-aspartate (NMDA) receptor nih.gov. The simulations showed that MQA could form multiple hydrogen bonds with key amino acid residues in the GluN1 and GluN2B subunits of the NMDA receptor, suggesting a direct interaction that could explain its ability to block NMDA receptor-mediated excitotoxicity nih.gov.
The binding energies and interacting residues from these docking studies provide a quantitative measure of the binding affinity and a detailed picture of the molecular interactions, respectively. This information is crucial for understanding the mechanism of action at a molecular level and for the rational design of more potent and selective inhibitors.
Table 1: Molecular Docking of Methyl Caffeoylquinate Derivatives with Various Enzyme Targets
| Compound | Target Enzyme | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |
|---|---|---|---|---|
| Methyl-3,5-di-O-caffeoyl quinate | MMP-2 | -83.34 | Glu-202 | mdpi.com |
| Methyl-3,5-di-O-caffeoyl quinate | MMP-9 | -81.65 | His-226 | mdpi.com |
| Methyl-3,5-di-O-caffeoyl quinate | HNE | -54.66 | Ser-195 | mdpi.com |
| Methyl-3,5-di-O-caffeoyl quinate | mPGES-2 | Not specified | Arg-298 | mdpi.com |
| Methyl-4-caffeoylquinate | Pancreatic Lipase | -7.7 | Not specified | ajol.info |
| 1,5-O-dicaffeoyl-3-O-[4-malic acid methyl ester]-quinic acid | NMDA Receptor | Not specified | Gln110 (GluN2B), Glu235 (GluN2B), Thr110 (GluN1), Ser132 (GluN1), Ile133 (GluN1), Leu135 (GluN1) | nih.gov |
Elucidation of Structural Features Governing Bioactivity
The bioactivity of this compound and its analogues is determined by specific structural features, including the number and position of caffeoyl groups on the quinic acid core, as well as the presence of a methyl ester group.
The caffeoyl moiety, with its catechol ring and α,β-unsaturated ester structure, is a critical determinant of bioactivity. The two adjacent hydroxyl groups on the catechol ring are particularly important for the antioxidant properties of these compounds, as they can readily donate hydrogen atoms to scavenge free radicals. The conjugated system of the caffeoyl group also contributes to its ability to stabilize radicals through resonance researchgate.net. Studies have consistently shown that the presence of at least one caffeoyl group is essential for significant biological activity rsc.org.
The number of caffeoyl groups attached to the quinic acid is another key factor. Generally, an increase in the number of caffeoyl groups leads to enhanced bioactivity scispace.comresearchgate.net. For example, di- and tri-caffeoylquinic acids often exhibit stronger antioxidant and other biological effects compared to their mono-caffeoyl counterparts scispace.comresearchgate.net. This is likely due to the increased number of hydroxyl groups and the extended conjugated system, which enhances the molecule's ability to scavenge radicals and interact with biological targets researchgate.net.
Furthermore, the presence of a methyl ester at the C-1 position of the quinic acid can also modulate bioactivity. In some cases, methyl ester derivatives have shown a higher capacity for trapping radicals compared to their corresponding carboxylic acids nih.gov. This could be attributed to changes in lipophilicity and electronic properties, which may affect the compound's ability to cross cell membranes and interact with target molecules.
Comparative SAR with Caffeoylquinic Acid Derivatives and Related Phenylpropanoids
Comparative SAR studies provide valuable insights into how subtle structural modifications can lead to significant differences in biological activity. By comparing this compound with other caffeoylquinic acid derivatives and related phenylpropanoids, a clearer understanding of the structure-activity landscape can be obtained.
When comparing the different isomers of caffeoylquinic acid, the position of the caffeoyl group is a key determinant of activity. As mentioned earlier, 4-caffeoylquinic acid and its methyl ester often exhibit higher antiradical activity compared to the 3- and 5-isomers nih.gov. This highlights the importance of the substitution pattern on the quinic acid ring.
The number of caffeoyl groups also has a profound impact on bioactivity. For example, in the context of anti-HBV activity, monocaffeoylquinic acids were found to be more potent inhibitors of HBsAg and HBeAg secretion than some tricaffeoylquinic acids rsc.org. This suggests that a higher number of caffeoyl groups does not always correlate with increased activity and that an optimal number and arrangement of these groups may be required for specific biological effects.
Methyl esterification can also lead to differential activities. While methyl ester derivatives of caffeoylquinic acids have been shown to have enhanced radical scavenging properties in some studies nih.gov, in other cases, the free carboxylic acid form may be more active. This highlights the importance of considering the specific biological endpoint when evaluating the effect of methyl esterification.
The diverse family of phenylpropanoids, which includes simple phenolic acids, flavonoids, and lignans, provides a rich source of compounds for comparative SAR studies medchemexpress.com. By systematically comparing the structures and activities of these compounds, it is possible to identify the key pharmacophores and structural motifs that are responsible for their biological effects. This knowledge is invaluable for the development of new therapeutic agents with improved potency and selectivity.
Synthetic Chemistry and Derivatization of Methyl 4 Caffeoylquinate
Semisynthesis and Chemical Modification for Analogue Generation
Semisynthesis and chemical modification of naturally sourced or synthetically obtained methyl 4-caffeoylquinate and related caffeoylquinic acids are crucial for generating a diverse range of analogues for biological screening. These modifications can target the quinic acid core, the caffeoyl moiety, or both, leading to derivatives with potentially enhanced stability, bioavailability, or biological activity.
Esterification and Amidation:
One of the most common modifications is the derivatization of the carboxylic acid group of the quinic acid moiety.
Ester Analogues: A variety of ester analogues of caffeoylquinic acids have been synthesized. For example, ethyl, propyl, and butyl esters of chlorogenic acid (5-O-caffeoylquinic acid) have been prepared. These are typically synthesized by reacting the parent caffeoylquinic acid with the corresponding alcohol under acidic conditions or by using more advanced coupling agents. These modifications can alter the lipophilicity of the molecule, which may influence its pharmacokinetic properties.
Amide Analogues: The ester linkage between the caffeic acid and quinic acid can be replaced with a more stable amide bond to prevent in vivo hydrolysis by esterases. For instance, 3α-caffeoylquinic acid amide has been synthesized from caffeic and quinic acids. Furthermore, the carboxyl group of the quinic acid can be converted to an amide. A series of novel caffeoylquinic acid derivatives with various amines (e.g., n-butylamine, benzylamine, piperidine) appended to the 1-position carboxyl group of chlorogenic acid have been synthesized. Some of these amide derivatives have shown promising biological activities.
Modification of Hydroxyl Groups:
The multiple hydroxyl groups on both the quinic acid and caffeoyl moieties offer numerous sites for chemical modification.
Methylation: Methylation of the hydroxyl groups can provide insights into their importance for biological activity. For example, 3-O-caffeoyl-4-methylquinic acid and 5-O-caffeoyl-1-methylquinic acid have been isolated and characterized.
Glycosylation: The attachment of sugar moieties can significantly impact the water solubility and bioavailability of phenolic compounds. While naturally occurring glycosylated caffeoylquinic acids are known, synthetic efforts can provide access to a wider range of derivatives.
Acylation: Acylation of the hydroxyl groups with different acyl chains can be used to modulate the lipophilicity and other physicochemical properties of the parent molecule.
Derivatization for Analytical Purposes:
Chemical derivatization is also a key tool in the analysis of this compound and related compounds, particularly for techniques like gas chromatography-mass spectrometry (GC-MS). The polar nature of these compounds necessitates derivatization to increase their volatility. Silylation is a common technique where active hydrogens on hydroxyl and carboxyl groups are replaced with a nonpolar moiety, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.
The following tables summarize some of the synthesized analogues of caffeoylquinic acids, demonstrating the scope of chemical modifications.
Emerging Research Avenues and Future Perspectives for Methyl 4 Caffeoylquinate
Application of Integrated Omics Platforms (e.g., Transcriptomics and Metabolomics) for Comprehensive Understanding
The advent of integrated "omics" platforms, such as transcriptomics and metabolomics, is revolutionizing the study of plant secondary metabolites like Methyl 4-caffeoylquinate. These powerful technologies allow for a holistic view of the molecular processes that govern the synthesis and accumulation of this compound in plants.
Transcriptomics , the study of the complete set of RNA transcripts in a cell, provides a snapshot of the genes that are actively being expressed at a particular time. By comparing the transcriptomes of plants with high and low levels of this compound, researchers can identify the genes encoding the enzymes involved in its biosynthetic pathway. For instance, studies on related compounds have shown that the expression levels of genes such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) are often correlated with the production of phenolic acids. mdpi.comnih.gov Transcriptome analysis can also uncover the transcription factors that regulate these biosynthetic genes, offering potential targets for metabolic engineering. oup.com
Metabolomics , the comprehensive analysis of all metabolites within a biological system, complements transcriptomics by providing a direct measure of the chemical phenotype. Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are instrumental in identifying and quantifying a wide array of metabolites, including this compound and its isomers. nih.gov By integrating metabolomic and transcriptomic data, scientists can build detailed models of the metabolic networks that lead to the production of this compound. researchgate.netcd-genomics.com This integrated approach has been successfully applied to various plants to understand the biosynthesis of phenolic compounds under different conditions, such as developmental stages or environmental stress. bohrium.commdpi.commdpi.com
The synergy between transcriptomics and metabolomics provides a powerful toolkit to:
Elucidate the complete biosynthetic pathway of this compound.
Identify novel genes and enzymes involved in its formation and modification.
Understand how its production is regulated in response to genetic and environmental factors.
Discover new biological roles by correlating its presence with specific physiological states.
Advanced Methodological Development for Enhanced Characterization
The accurate and reliable characterization of this compound is crucial for understanding its properties and biological functions. However, the presence of multiple isomers of caffeoylquinic acids in plant extracts presents a significant analytical challenge. nih.gov Advanced analytical methodologies are continuously being developed to overcome these hurdles and provide enhanced characterization of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of caffeoylquinic acid derivatives. researchgate.netmdpi.com This technique offers high sensitivity and selectivity, allowing for the separation and identification of closely related isomers based on their retention times and fragmentation patterns. researchgate.net The development of new LC-MS/MS methods, including the use of high-resolution mass spectrometry (HRMS), further improves the accuracy of identification and quantification.
Recent advancements in analytical techniques that can be applied to the study of this compound include:
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS, which provides faster analysis times and better resolution compared to conventional HPLC. mdpi.com
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) , which adds another dimension of separation based on the size and shape of the ions, aiding in the differentiation of isomers. nih.gov
The development of specific fragmentation libraries and databases for caffeoylquinic acid methyl esters to facilitate their unambiguous identification in complex mixtures. researchgate.net
These advanced methods are not only crucial for quality control of plant extracts but also for detailed metabolic profiling studies and for investigating the stability and degradation of this compound under various conditions. mdpi.com
Discovery of Novel Biological Roles in Plant Physiology
Caffeoylquinic acids are known to play important roles in plant physiology, particularly in defense against biotic and abiotic stresses. nih.govtechscience.com While much of the research has focused on the more abundant isomers, there is a growing interest in uncovering the specific biological roles of this compound.
Plants synthesize a diverse array of secondary metabolites to interact with their environment. These compounds can act as attractants for pollinators, deterrents for herbivores, and protectants against pathogens and UV radiation. mdpi.com Caffeoylquinic acids, as a class of phenolic compounds, are integral to these defense mechanisms. techscience.com
Future research into the biological roles of this compound in plant physiology could focus on:
Response to Abiotic Stress: Investigating the accumulation of this compound in plants subjected to various environmental stresses such as drought, salinity, and extreme temperatures. mdpi.comscielo.org.mxfrontiersin.org The antioxidant properties of caffeoylquinic acids suggest a role in mitigating oxidative damage caused by these stressors. techscience.com
Interaction with Phytohormones: Exploring the interplay between this compound and plant hormones like jasmonates and salicylic (B10762653) acid, which are key regulators of plant defense responses. oup.comfrontiersin.orgfrontiersin.org
Allelopathic Interactions: Examining the potential of this compound to be exuded from roots and influence the growth of neighboring plants and soil microbes.
Role in Growth and Development: Studying the spatial and temporal distribution of this compound in different plant tissues and developmental stages to understand its contribution to normal plant growth. nih.gov
By employing techniques such as in-situ localization and targeted metabolomics, researchers can gain deeper insights into the specific functions of this compound within the plant.
Targeted Research for Biosynthetic Pathway Engineering
A thorough understanding of the biosynthetic pathway of this compound opens up exciting possibilities for metabolic engineering. By manipulating the genes involved in its synthesis, it may be possible to enhance the production of this compound in plants or to produce it in microbial systems.
The biosynthesis of caffeoylquinic acids originates from the phenylpropanoid pathway, starting with the amino acid phenylalanine. mdpi.commdpi.comresearchgate.net Key enzymatic steps involve phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), and hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT). mdpi.comresearchgate.net The final methylation step to form this compound would likely be catalyzed by a specific methyltransferase.
Targeted research for biosynthetic pathway engineering could involve:
Identification and Characterization of Key Enzymes: Isolating and functionally characterizing the specific HQT and methyltransferase enzymes responsible for the synthesis of this compound.
Overexpression of Biosynthetic Genes: Increasing the expression of rate-limiting enzymes in the pathway to boost the production of this compound in its native plant producers. nih.gov
Heterologous Production: Transferring the entire biosynthetic pathway into a microbial host like Saccharomyces cerevisiae or Escherichia coli, which can be grown in large-scale fermenters for industrial production. google.com
Repression of Competing Pathways: Downregulating the expression of genes that divert metabolic flux away from the caffeoylquinic acid pathway, thereby increasing the availability of precursors for this compound synthesis. nih.gov
These metabolic engineering strategies hold the promise of creating sustainable and high-yielding sources of this compound for various applications.
Q & A
Q. How to address conflicting reports on this compound’s antioxidant vs. pro-oxidant effects?
- Methodological Answer :
- Context-dependent effects may arise from redox microenvironment differences (e.g., cellular GSH levels).
- Use ROS-sensitive probes (DCFH-DA, Amplex Red) in both cell-free and cellular systems.
- Correlate findings with transcriptional markers (e.g., Nrf2 activation for antioxidant response) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
